2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
CAS No.: 442564-56-9
Cat. No.: VC15592712
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442564-56-9 |
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Molecular Formula | C15H14FN3O |
Molecular Weight | 271.29 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Standard InChI | InChI=1S/C15H14FN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2 |
Standard InChI Key | ZDIBOHACIJZCSR-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N |
Introduction
Synthesis
The synthesis of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves:
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Formation of the Oxazole Ring:
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The oxazole core can be synthesized via cyclization reactions involving precursors such as α-hydroxyketones and nitriles in the presence of dehydrating agents.
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Substitution with Piperidine:
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The piperidine group is introduced through nucleophilic substitution or amination reactions.
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Introduction of the Fluorophenyl Group:
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This step often involves coupling reactions like Suzuki or Heck cross-coupling using fluorophenyl halides.
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The exact synthetic route may vary depending on desired yields and purity levels.
Biological Activity
Compounds containing oxazole and piperidine moieties are frequently investigated for their pharmacological properties. Although specific data on this compound is limited, structurally similar molecules have demonstrated:
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Anticancer Activity: Oxazole derivatives often interact with DNA or enzymes involved in cancer progression.
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Antimicrobial Properties: The combination of heterocycles like oxazole with fluorinated aromatic groups can enhance antimicrobial efficacy.
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CNS Activity: Piperidine-containing compounds are known to act on central nervous system targets, potentially making this compound relevant for neurological research.
Further experimental validation (e.g., in vitro or in vivo studies) would be required to confirm these activities.
Potential Applications
Field | Application |
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Pharmaceuticals | Development of drugs targeting cancer, infections, or neurological disorders. |
Material Science | Use as a precursor for functionalized polymers or advanced materials due to its heterocyclic nature. |
Synthetic Chemistry | Intermediate in the synthesis of more complex molecules with biological activity. |
Research Findings
While specific studies on this compound are scarce, related compounds have been extensively studied. For instance:
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Oxazole derivatives have shown promising results as kinase inhibitors for cancer therapy.
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Fluorinated aromatic compounds are often used to improve drug-like properties such as metabolic stability and bioavailability.
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Piperidine-containing molecules are widely utilized in medicinal chemistry for receptor modulation.
Limitations and Future Directions
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Lack of Comprehensive Data:
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Limited experimental data on this compound necessitates further research into its pharmacokinetics, toxicity, and efficacy.
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Synthetic Challenges:
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Achieving high yields and purity during synthesis may require optimization of reaction conditions.
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Exploration of Derivatives:
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Modifying the substituents on the oxazole ring could lead to enhanced biological activity or novel applications.
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This article provides a foundational understanding of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile while highlighting its potential as a versatile compound in scientific research and development. Further studies are recommended to fully elucidate its properties and applications.
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